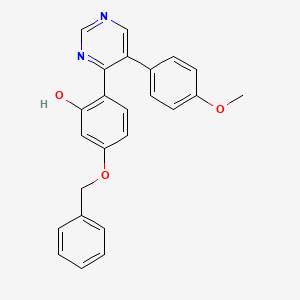![molecular formula C19H24N4O3S B2364354 N-[4-(Dimethylamino)phenyl][1-(1,1-Dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamid CAS No. 942651-79-8](/img/structure/B2364354.png)
N-[4-(Dimethylamino)phenyl][1-(1,1-Dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is a novel compound that has garnered attention due to its unique structural components and versatile applications. The compound features a combination of dimethylaminophenyl and dioxothiolan-cyclopropylpyrazol segments, imparting distinct chemical properties that make it a subject of extensive research.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is prominent in several fields:
Chemistry: : As a synthetic intermediate in complex organic syntheses.
Biology: : Investigation of its interaction with biomolecules.
Medicine: : Potential therapeutic uses due to its pharmacophore.
Industry: : As a building block in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide involves a multi-step process that requires careful control of reaction conditions:
Preparation of the Dimethylaminophenyl Intermediate: : This step involves the nitration of aniline followed by reduction to obtain 4-(dimethylamino)phenylamine.
Cyclization to Form the Pyrazole Ring: : React the intermediate with appropriate reagents to form the cyclopropylpyrazole core.
Attachment of the Dioxothiolan Moiety: : Incorporate the dioxothiolan group under controlled conditions to maintain the integrity of the compound.
Formation of the Carboxamide Linkage: : Couple the final structure with a carboxylate reagent to form the desired compound.
Industrial Production Methods
For industrial-scale production:
Optimize each synthetic step for yield and purity.
Employ continuous flow chemistry for scalable reactions.
Utilize green chemistry principles to minimize waste and enhance safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can undergo several types of reactions:
Oxidation: : Alters the electronic properties by introducing oxygen atoms.
Reduction: : Converts nitro groups to amines, affecting the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing nucleophilic reagents like halides or organometallic compounds.
Major Products
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Amine derivatives.
Substitution: : Functionalized analogs with varying biological activities.
Wirkmechanismus
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Influences signal transduction pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can be compared with other compounds such as:
N-[4-(dimethylamino)phenyl]benzamide: : Similar in structure but lacks the dioxothiolan-cyclopropylpyrazol moiety.
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]carboxamide: : Missing the cyclopropyl group, resulting in different reactivity and biological activity.
Each of these variations showcases the uniqueness of the compound due to its distinct combination of functional groups and their resultant properties.
There you have it! A detailed exploration of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide. Fascinating stuff, right?
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22(2)15-7-5-14(6-8-15)20-19(24)17-11-18(13-3-4-13)23(21-17)16-9-10-27(25,26)12-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJSWAMUUHNMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)
![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)
![3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2364277.png)
![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)


![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)
